

Application Notes and Protocols for Flow Cytometry Using Sulfo-Cyanine5.5 Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B15551967

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flow Cytometry and Sulfo-Cyanine5.5 Amine

Flow cytometry is a powerful technique for the rapid analysis of single cells or particles in a fluid stream. It enables the simultaneous measurement of multiple physical and chemical characteristics, making it an indispensable tool in immunology, oncology, and drug development for applications such as immunophenotyping, cell cycle analysis, and apoptosis detection.^[1] The choice of fluorophore is critical for the success of multi-color flow cytometry experiments, with far-red dyes being particularly advantageous due to reduced autofluorescence from biological samples at longer wavelengths.

Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye with high photostability and bright fluorescence.^[2] Its amine derivative, **Sulfo-Cyanine5.5 amine**, provides a versatile tool for bioconjugation. The primary amine group on Sulfo-Cyanine5.5 can be conjugated to proteins, such as antibodies, through various chemical reactions. A common method involves the activation of carboxyl groups on the antibody using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the reaction with the amine-containing dye to form a stable amide bond.^[3] This allows for the creation of custom fluorescently labeled antibodies for specific targets in flow cytometry.

Spectral and Physicochemical Properties of Sulfo-Cyanine5.5

Sulfo-Cyanine5.5 exhibits spectral properties that make it well-suited for flow cytometry, particularly in multi-color panels where it can be excited by a red laser. Its high water solubility, due to the presence of sulfonate groups, facilitates its use in aqueous buffers common in biological experiments.[\[2\]](#)

Data Presentation

Table 1: Spectral and Physicochemical Properties of Sulfo-Cyanine5.5

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~675 nm	[2]
Emission Maximum (λ_{em})	~694 nm	[2]
Stokes Shift	~19 nm	[2]
Water Solubility	High	[2]
Key Features	High photostability, Bright NIR fluorescence	[2]

Table 2: Quantitative Performance in Flow Cytometry

Fluorophore	Relative Brightness Ranking	Excitation Laser	Common Emission Filter
FITC	Moderate	Blue (488 nm)	530/30 BP
PE	Very Bright	Blue (488 nm), Yellow/Green (561 nm)	575/26 BP
PerCP-Cy5.5	Moderate	Blue (488 nm)	695/40 BP
Sulfo-Cyanine5.5 (similar to Cy5/Alexa Fluor 647)	Bright	Red (633/640 nm)	660/20 BP or similar
APC	Bright	Red (633/640 nm)	660/20 BP

Note: Brightness is a relative measure and can be influenced by the instrument, antibody conjugate, and antigen density. The Stain Index is a more precise measure of resolving power. While a specific Stain Index for **Sulfo-Cyanine5.5 amine** conjugates is not broadly published, its spectral similarity to Cy5 and Alexa Fluor 647 suggests a "Bright" classification.^{[4][5]} The Stain Index is calculated as the difference in the mean fluorescence intensity (MFI) of the positive and negative populations, divided by twice the standard deviation of the negative population.

Experimental Protocols

Conjugation of Sulfo-Cyanine5.5 Amine to an Antibody using EDC and Sulfo-NHS

This protocol describes the conjugation of **Sulfo-Cyanine5.5 amine** to an antibody by activating the carboxyl groups on the antibody.

Materials:

- Antibody (free of amine-containing buffers like Tris or glycine)
- **Sulfo-Cyanine5.5 amine**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)
- Anhydrous DMSO

Protocol:

- Antibody Preparation:
 - Dialyze the antibody against Activation Buffer to remove any amine-containing components.
 - Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.
- Activation of Antibody Carboxyl Groups:
 - Equilibrate EDC and Sulfo-NHS to room temperature.
 - Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
 - Add EDC and Sulfo-NHS to the antibody solution. A common starting point is a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS over the antibody.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Removal of Excess EDC and Sulfo-NHS:
 - Immediately after activation, pass the antibody solution through a desalting column pre-equilibrated with Coupling Buffer to remove excess and hydrolyzed reagents. Collect the

protein fractions.

- Conjugation with **Sulfo-Cyanine5.5 Amine**:
 - Prepare a stock solution of **Sulfo-Cyanine5.5 amine** in anhydrous DMSO (e.g., 10 mg/mL).
 - Add the **Sulfo-Cyanine5.5 amine** solution to the activated antibody solution. A typical starting molar ratio is 10-20 moles of dye per mole of antibody.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
 - Purify the conjugate by passing it through a desalting column equilibrated with PBS to remove unconjugated dye.
 - Collect the colored protein fractions.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).
 - Store the conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.

Caption: Workflow for conjugating **Sulfo-Cyanine5.5 amine** to an antibody.

Cell Surface Staining Protocol for Immunophenotyping

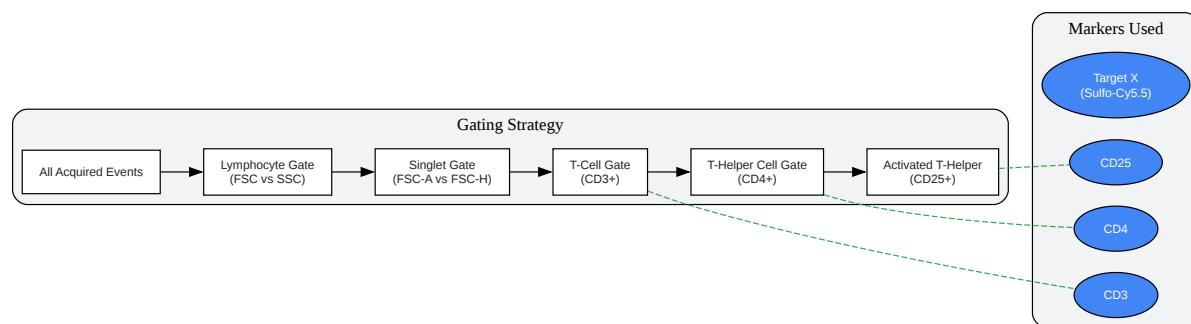
This protocol is for staining cell surface markers on peripheral blood mononuclear cells (PBMCs) for flow cytometry analysis.

Materials:

- PBMCs isolated by density gradient centrifugation
- Sulfo-Cyanine5.5 conjugated antibody (and other relevant antibodies)
- Staining Buffer: PBS with 2% FBS and 0.05% sodium azide
- Fc Block (optional, e.g., Human TruStain FcX™)
- Viability Dye (e.g., Propidium Iodide or a fixable viability dye)
- Flow cytometry tubes

Protocol:

- Cell Preparation:
 - Adjust the cell concentration of PBMCs to 1×10^7 cells/mL in cold Staining Buffer.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.
- Fc Receptor Blocking (Optional):
 - To reduce non-specific antibody binding, add Fc Block to the cells according to the manufacturer's instructions.
 - Incubate for 10 minutes at 4°C.
- Antibody Staining:
 - Prepare a cocktail of your fluorescently labeled antibodies at their predetermined optimal concentrations in Staining Buffer.
 - Add the antibody cocktail to the cells.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:


- Add 2 mL of cold Staining Buffer to each tube.
- Centrifuge at 300-400 x g for 5 minutes at 4°C.
- Carefully decant the supernatant.
- Repeat the wash step twice.
- Viability Staining (if using a non-fixable dye):
 - Resuspend the cell pellet in 500 µL of Staining Buffer.
 - Add a viability dye like Propidium Iodide (PI) just before analysis.
- Data Acquisition:
 - Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for your chosen fluorophores. For Sulfo-Cyanine5.5, a red laser (e.g., 633 nm or 640 nm) is required for excitation.

Data Analysis and Gating Strategy

The following is an example of a gating strategy for identifying activated T-helper cells (CD3+CD4+CD25+).

- Initial Gating:
 - Create a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population based on their size and granularity, excluding debris and dead cells.
 - Gate on single cells using an FSC-A vs. FSC-H plot to exclude doublets.
- T-Cell Identification:
 - From the single lymphocyte gate, create a plot of CD3 expression versus SSC. Gate on the CD3+ population to identify T-cells.
- T-Helper Cell Identification:

- From the CD3+ gate, create a plot of CD4 versus CD8. Gate on the CD4+CD8- population to identify T-helper cells.
- Activated T-Helper Cell Identification:
 - From the CD4+ gate, create a plot of CD25 (labeled with a different fluorophore, e.g., PE) versus your Sulfo-Cyanine5.5 labeled antibody of interest. Gate on the CD25+ population to identify activated T-helper cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flow Cytometry Panel Design: The Basics | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 4. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 5. cytometryunderground.com [cytometryunderground.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Using Sulfo-Cyanine5.5 Amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551967#flow-cytometry-protocol-using-sulfo-cyanine5-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com